1-(2-Chlorophenyl)propan-1-one CAS number 6323-18-8 properties
1-(2-Chlorophenyl)propan-1-one CAS number 6323-18-8 properties
An In-depth Technical Guide to 1-(2-Chlorophenyl)propan-1-one (CAS 6323-18-8): Synthesis, Characterization, and Applications in Pharmaceutical Development
Introduction
1-(2-Chlorophenyl)propan-1-one, also known as 2'-Chloropropiophenone, is an organic ketone with the chemical formula C₉H₉ClO.[1] Identified by its CAS number 6323-18-8, this compound serves as a critical intermediate in organic synthesis and has particular significance in the pharmaceutical industry.[2][3] It is recognized as a key process impurity and starting material in the manufacturing of active pharmaceutical ingredients (APIs), most notably Bupropion, an antidepressant and smoking cessation aid.[3]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, outlines its synthetic pathway via Friedel-Crafts acylation, presents a predicted analytical profile for its characterization, discusses its primary applications, and provides essential safety and handling protocols. The content is structured to deliver not just data, but also the underlying scientific rationale, reflecting field-proven insights for practical application.
Physicochemical and Structural Properties
1-(2-Chlorophenyl)propan-1-one is a clear, colorless oil at room temperature.[4] Its structural and physical properties are fundamental to its reactivity, solubility, and handling characteristics. The presence of a chlorine atom on the ortho position of the phenyl ring and the adjacent propanoyl group defines its electronic and steric nature, influencing its behavior in synthetic reactions and analytical procedures.
Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)propan-1-one
| Property | Value | Source(s) |
| CAS Number | 6323-18-8 | [1] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| IUPAC Name | 1-(2-chlorophenyl)propan-1-one | [1] |
| Synonyms | 2'-Chloropropiophenone, o-Chloropropiophenone | [1] |
| Appearance | Clear Colorless Oil | [4] |
| Boiling Point | 115-116 °C at 15 Torr | [4] |
| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Benzene, Chloroform, DMSO, Methanol | [4] |
| Storage | Store at room temperature under an inert atmosphere | [4] |
Synthesis via Friedel-Crafts Acylation: Mechanism and Practical Considerations
The most common and industrially relevant synthesis of 1-(2-Chlorophenyl)propan-1-one is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[5][6] This reaction is a cornerstone of electrophilic aromatic substitution and requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.
Mechanism and Rationale
The causality behind this experimental choice is a three-step process:
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Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant that will attack the aromatic ring.
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Electrophilic Attack: The electron-rich π system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. The chloro substituent is an ortho-, para-directing group due to its lone pairs of electrons, which can be delocalized into the ring to stabilize the intermediate carbocation (sigma complex).[7] Consequently, the attack occurs primarily at the positions ortho and para to the chlorine atom.
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Rearomatization: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone products.
Experimental Protocol and Isomeric Control
A typical laboratory-scale synthesis would proceed as follows:
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Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
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Charging Reagents: Anhydrous aluminum chloride is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent.
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Addition: Propionyl chloride is added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
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Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
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Workup: The reaction is carefully quenched by pouring it over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
A Senior Scientist's Insight: The primary challenge in this synthesis is not the reaction itself, but the control of regioselectivity. The reaction inevitably produces a mixture of 1-(2-chlorophenyl)propan-1-one (ortho product) and 1-(4-chlorophenyl)propan-1-one (para product).[8] Due to steric hindrance from the adjacent chlorine atom, the para isomer is the major product.[5] Therefore, a crucial and often challenging purification step, such as fractional distillation under vacuum or column chromatography, is required to isolate the desired ortho isomer (CAS 6323-18-8) in high purity.
Synthesis Workflow Diagram
Caption: Friedel-Crafts synthesis workflow for 1-(2-Chlorophenyl)propan-1-one.
Analytical Characterization Profile
While publicly accessible reference spectra for 1-(2-Chlorophenyl)propan-1-one are limited, its structure allows for a highly accurate prediction of its analytical profile. For regulatory purposes, such as ANDA or DMF filings, confirmation against a fully characterized reference standard is mandatory.[3][4]
Predicted Spectroscopic Data
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¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
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A triplet at approximately δ 1.1-1.2 ppm (3H), corresponding to the terminal methyl (-CH₃) group.
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A quartet at approximately δ 2.9-3.1 ppm (2H), corresponding to the methylene (-CH₂-) group adjacent to the carbonyl.
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A complex multiplet pattern between δ 7.3-7.8 ppm (4H), arising from the four protons on the disubstituted aromatic ring.
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-
¹³C NMR (Carbon NMR): The spectrum should exhibit 8 distinct signals:
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A signal in the downfield region around δ 200-204 ppm for the carbonyl carbon (C=O).
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Four signals in the aromatic region (δ 125-140 ppm).
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A signal around δ 30-35 ppm for the methylene carbon (-CH₂-).
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A signal in the upfield region around δ 8-10 ppm for the methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy: Key absorption bands indicative of its functional groups include:
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A strong, sharp peak around 1690 cm⁻¹ due to the C=O (ketone) stretching vibration.
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Peaks in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.
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Peaks in the 2850-2980 cm⁻¹ region for aliphatic C-H stretching.
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A peak around 750-770 cm⁻¹ characteristic of ortho-disubstitution on a benzene ring.
-
-
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 168 .
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A characteristic M+2 peak at m/z 170 with an intensity of approximately one-third that of the M⁺ peak, which is definitive for a compound containing one chlorine atom.
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A prominent fragment ion at m/z 139/141 (in a 3:1 ratio), corresponding to the loss of the ethyl group ([M-C₂H₅]⁺). This chlorobenzoyl cation is a very stable and common fragment.
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Applications in Pharmaceutical and Chemical Synthesis
The primary and most well-documented application of 1-(2-Chlorophenyl)propan-1-one is in the pharmaceutical sector.
-
Bupropion Intermediate and Impurity: It is a known impurity, designated "Bupropion Impurity 3," and a potential synthetic precursor for Bupropion and related molecules.[3] Its monitoring and control are essential for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies require that such impurities be characterized and quantified as part of any new drug application.[4]
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Intermediate in Organic Synthesis: Beyond its role with Bupropion, its chemical structure makes it a versatile building block. The ketone functionality can be reduced to an alcohol, and the alpha-carbon can be functionalized (e.g., via bromination) to introduce other moieties, enabling the synthesis of more complex molecules.[9]
Safety, Handling, and Storage Protocol
As a laboratory chemical, 1-(2-Chlorophenyl)propan-1-one requires careful handling to minimize risk. It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[10]
Standard Handling Protocol
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Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, nitrile gloves, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] An inert atmosphere is recommended for long-term storage to maintain purity.
Emergency Response Workflow
Caption: Emergency first aid workflow for exposure to 1-(2-Chlorophenyl)propan-1-one.
Conclusion
1-(2-Chlorophenyl)propan-1-one (CAS 6323-18-8) is more than a simple ketone; it is a compound of significant interest to the pharmaceutical and fine chemical industries. Its synthesis via Friedel-Crafts acylation, while straightforward in principle, requires careful control and purification to manage isomeric byproducts. A thorough understanding of its analytical profile, whether predicted or confirmed by a reference standard, is crucial for its use in regulated environments. For professionals in drug development, recognizing this compound's role as a key impurity and intermediate is fundamental to robust quality control and successful regulatory submissions.
References
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YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available from: [Link]
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SynZeal. Bupropion Impurity 3 | 6323-18-8. Available from: [Link]
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Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Available from: [Link]
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PubChem. o-Chloropropiophenone. Available from: [Link]
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Journal of the Chemical Society C: Organic. The Friedel–Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available from: [Link]
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